molecular formula C19H13BrN4O2S B2482727 6-(Benzo[d][1,3]dioxol-5-yl)-3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 896009-51-1

6-(Benzo[d][1,3]dioxol-5-yl)-3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2482727
CAS No.: 896009-51-1
M. Wt: 441.3
InChI Key: SXORIBFFQXAGPR-UHFFFAOYSA-N
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Description

6-(Benzo[d][1,3]dioxol-5-yl)-3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a novel synthetic compound designed for research purposes, integrating two pharmacologically significant moieties: the 1,3-benzodioxole ring and the 1,2,4-triazolo[4,3-b]pyridazine scaffold. Its structure suggests potential for diverse investigative pathways, primarily in agricultural and pharmaceutical sciences. In agricultural research, 1,3-benzodioxole derivatives have been identified as potent auxin receptor agonists. For instance, compounds based on the N-(benzo[d][1,3]dioxol-5-yl) scaffold demonstrate a remarkable ability to promote primary root growth in plants such as Arabidopsis thaliana and Oryza sativa by enhancing root-related signaling responses . These agonists function through a recognized mechanism of action, binding to the TIR1 (Transport Inhibitor Response 1) auxin receptor, which triggers a downstream auxin response and modulates the expression of genes related to root development . This makes such derivatives a promising scaffold for developing plant growth regulators aimed at establishing deeper root systems and improving crop production. In the context of pharmaceutical research, the 1,2,4-triazole core is a privileged structure in medicinal chemistry, known for contributing to a wide spectrum of biological activities . Specifically, annulated triazole derivatives, such as those fused with thiadiazine rings, have shown significant anticonvulsant properties in laboratory models . These compounds can exhibit carbamazepine-like activity, effectively suppressing seizures induced by various chemical agents, which indicates a potential mechanism linked to GABAergic neurotransmission . Furthermore, triazole derivatives have been extensively reported to exhibit antimicrobial, antifungal, anti-inflammatory, and anticancer activities, highlighting the versatility of this heterocyclic system in drug discovery efforts . Researchers can leverage this compound to explore its specific binding affinity and efficacy in these or other novel biological targets.

Properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-3-[(4-bromophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN4O2S/c20-14-4-1-12(2-5-14)10-27-19-22-21-18-8-6-15(23-24(18)19)13-3-7-16-17(9-13)26-11-25-16/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXORIBFFQXAGPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN4C(=NN=C4SCC5=CC=C(C=C5)Br)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(Benzo[d][1,3]dioxol-5-yl)-3-((4-bromobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including anti-cancer, anti-inflammatory, anti-oxidant, and anti-microbial effects. It also discusses the compound's synthesis, characterization, and applications in scientific research.

The molecular formula of the compound is C23H16BrN3O2S with a molecular weight of 474.35 g/mol. It appears as a yellow powder with a melting point of 290-292°C and is insoluble in water but soluble in organic solvents like chloroform and dimethyl sulfoxide.

Synthesis and Characterization

The synthesis involves multi-step reactions starting from 4-bromobenzaldehyde and 3-(benzo[d][1,3]dioxol-5-yl)-1-propene, followed by thiolation and cyclization. Characterization techniques include Nuclear Magnetic Resonance (NMR), infrared spectroscopy, mass spectrometry, and X-ray crystallography.

Anti-Cancer Activity

Research indicates that this compound exhibits significant anti-cancer properties. It has shown cytotoxic effects against various solid tumor cell lines. For instance, studies have demonstrated its ability to inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism involves the modulation of pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in cancer progression .

Anti-Inflammatory Effects

The compound has been evaluated for its anti-inflammatory activity. In vitro studies reveal that it can reduce the production of inflammatory mediators in response to stimuli such as lipopolysaccharides (LPS). This suggests its potential role in treating inflammatory diseases .

Anti-Oxidant Properties

This compound has demonstrated notable anti-oxidant activity. It scavenges free radicals effectively, thereby protecting cells from oxidative stress-induced damage. This property is particularly beneficial in preventing degenerative diseases linked to oxidative stress.

Anti-Microbial Activity

The compound exhibits anti-microbial effects against various pathogens. Studies have shown that it possesses activity against both bacterial and fungal strains. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Toxicity and Safety

While the compound shows promising biological activities at low concentrations, studies indicate potential cytotoxicity at higher doses. It is crucial to assess the safety profile through systematic toxicity studies before considering therapeutic applications.

Applications in Research

Due to its diverse biological activities, this compound is being explored for various applications:

  • Pharmaceutical Development : Its anti-cancer and anti-inflammatory properties make it a candidate for drug development.
  • Material Science : The unique physical properties lend themselves to applications in advanced materials.

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Anti-Cancer Study : A study on human breast cancer cells showed that treatment with the compound resulted in a significant decrease in cell viability compared to controls.
  • Inflammation Model : In an animal model of arthritis, administration of the compound reduced joint swelling and inflammation markers significantly.

Comparison with Similar Compounds

Thioether-Linked Substituents

  • The bromine atom may participate in halogen bonding with biological targets .
  • 6-(2H-1,3-Benzodioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-3-thiol (CAS 2097932-88-0) : This analog replaces the 4-bromobenzylthio group with a thiol (-SH) group. It has a lower molecular weight (272.28 g/mol vs. ~439.3 g/mol for the target compound) and reduced lipophilicity, likely affecting bioavailability .

Non-Thioether Substituents

  • Vebreltinib (6-(1-cyclopropyl-1H-pyrazol-4-yl)-3-[difluoro(6-fluoro-2-methyl-2H-indazol-5-yl)methyl]-[1,2,4]triazolo[4,3-b]pyridazine): A tyrosine kinase inhibitor with a difluoro-indazolyl group at position 3.

Substituent Variations at Position 6

  • Target Compound : The benzo[d][1,3]dioxol-5-yl group is electron-rich due to the methylenedioxy moiety, which may stabilize π-π interactions in protein binding pockets .
  • (R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-(tetrahydrofuran-3-yloxy)phenyl)-[1,2,4]triazolo[4,3-b]pyridazine (Compound 18) : This PDE4 inhibitor features a methoxy-substituted phenyl group at position 4. The polar oxygen atoms likely enhance solubility and isoform selectivity .
  • 6-(Substituted aryl)-3-phenyl-[1,2,4]triazolo[4,3-b]pyridazines (Antimicrobial Derivatives) : Aryl groups with electron-withdrawing substituents (e.g., nitro, chloro) at position 6 correlate with enhanced antifungal activity, suggesting the target compound’s methylenedioxy group may offer moderate activity .

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